molecular formula C16H14ClFN2O B2982678 2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]-6-fluorobenzamide CAS No. 2034205-34-8

2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]-6-fluorobenzamide

Cat. No.: B2982678
CAS No.: 2034205-34-8
M. Wt: 304.75
InChI Key: HLJYHKBRVJIRDK-UHFFFAOYSA-N
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Description

2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]-6-fluorobenzamide is a synthetic compound that belongs to the class of benzamides. This compound has gained significant attention in scientific research due to its potential therapeutic applications. It is characterized by its unique chemical structure, which includes a chloro group, a cyclopropylpyridinyl moiety, and a fluorobenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]-6-fluorobenzamide typically involves multiple steps, including the formation of the cyclopropylpyridinyl moiety and the subsequent coupling with the fluorobenzamide group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of this

Properties

IUPAC Name

2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O/c17-13-2-1-3-14(18)15(13)16(21)20-8-10-6-12(9-19-7-10)11-4-5-11/h1-3,6-7,9,11H,4-5,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJYHKBRVJIRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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